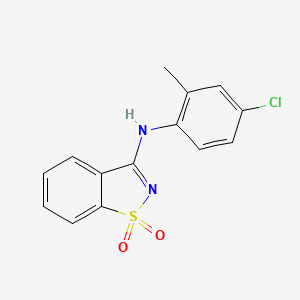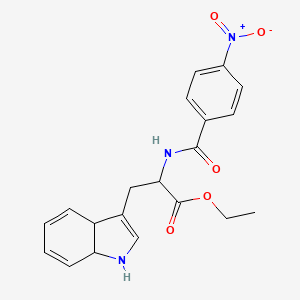![molecular formula C20H28N6O B5601869 3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)
3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine" often involves multi-step chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination processes. A robust three-step synthesis approach has been reported for the synthesis of key intermediates in the production of Crizotinib, highlighting the complexity and precision required in synthesizing such intricate molecules (Fussell et al., 2012).
Molecular Structure Analysis
Molecular structure investigations of triazine derivatives incorporating pyrazole/piperidine/aniline moieties utilize X-ray crystallography combined with Hirshfeld and DFT calculations. These studies reveal the importance of intermolecular interactions, such as H...H, N...H, and H...C contacts, in determining molecular packing and stability (Shawish et al., 2021).
Chemical Reactions and Properties
Compounds containing pyrazole and piperidine moieties can undergo various chemical reactions, including three-component condensation, to yield novel structures like substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. These reactions highlight the compound's reactivity and potential for generating diverse molecular entities (Shestopalov et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of related compounds have been thoroughly investigated. For instance, the structure of a compound containing a piperazine ring exhibited an almost perfect chair conformation, influenced by intra- and intermolecular hydrogen bonds, indicative of the detailed structural characterization necessary for understanding these molecules (Köysal et al., 2004).
Chemical Properties Analysis
The chemical behavior, including reactivity with different reagents and under various conditions, of molecules containing pyrazole, piperidine, and triazole groups has been a subject of extensive research. Studies on the synthesis of oxadiazole derivatives with piperidine or pyrrolidine ring show these compounds exhibit significant antimicrobial activity, reflecting the potential pharmacological applications of such chemical structures (Krolenko et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Given the wide range of biological activities exhibited by pyrazole and triazole derivatives, there is significant interest in developing new derivatives with improved properties and activities. Future research will likely focus on the design and synthesis of new derivatives, as well as the investigation of their mechanisms of action .
Propiedades
IUPAC Name |
3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-[(5-propylfuran-2-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-3-6-17-8-9-18(27-17)14-25-11-4-7-16(13-25)20-23-22-19(24(20)2)15-26-12-5-10-21-26/h5,8-10,12,16H,3-4,6-7,11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDPTROQPASQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)CN2CCCC(C2)C3=NN=C(N3C)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenoxy)acetyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601795.png)
![2-(isobutylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5601808.png)
![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)


![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)
![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)